N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxypropyl group, and an isoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the cyclization of furan derivatives under acidic conditions to form the desired structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted furan and isoxazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Furan derivatives: Compounds such as dibenzofuran and nitrofurantoin.
Isoxazole derivatives: Compounds like isoxazole-3-carboxylic acid and isoxazole-3-thiol.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-9(8-2-5-19-7-8)1-4-13-11(17)12(18)14-10-3-6-20-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUIOUQHPLGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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